GSK1904529A
Overview
Description
Mechanism of Action
Target of Action
GSK1904529A is a potent, selective, and orally active inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), with IC50s of 27 and 25 nM, respectively . These receptors play a crucial role in regulating cellular functions such as proliferation, survival, differentiation, and motility .
Mode of Action
this compound acts as a reversible, ATP-competitive inhibitor . It blocks the ligand-induced autophosphorylation of IGF-1R and IR, thereby inhibiting the activation of these receptors . This inhibition disrupts the downstream signaling pathways, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects several downstream pathways, including the Akt, IRS-1, and ERK signaling pathways . By blocking the activation of these pathways, this compound inhibits cell proliferation and induces G1 cell cycle arrest .
Result of Action
this compound has been shown to inhibit the proliferation of various cell lines derived from solid and hematologic malignancies . It induces a G0/G1 phase cell cycle arrest . Furthermore, this compound has been found to reverse MRP1-mediated multidrug resistance, enhancing the sensitivity of MRP1 overexpressing cells to chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1904529 involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of various functional groups. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Introduction of the pyrimidinyl group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a pyrimidine derivative under basic conditions.
Functionalization with the difluorophenyl and methyloxybenzamide groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride and dimethyl sulfoxide (DMSO) as solvents.
Industrial Production Methods
Industrial production of GSK1904529 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
GSK1904529 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing functional groups like methyloxy and difluorophenyl.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in DMSO or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK1904529 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
GSK2126458: Another inhibitor targeting the insulin-like growth factor-1 receptor and insulin receptor, but with different selectivity and potency profiles.
GSK5182: A selective inhibitor with a different chemical structure but similar biological targets.
GSK690: An inhibitor with broader kinase selectivity, affecting multiple signaling pathways.
Uniqueness of GSK1904529
GSK1904529 stands out due to its high selectivity and potency for the insulin-like growth factor-1 receptor and insulin receptor. Its ability to inhibit receptor autophosphorylation and downstream signaling with minimal off-target effects makes it a preferred choice for research applications. Additionally, its effectiveness in various cancer models highlights its potential as a therapeutic agent .
Biological Activity
GSK1904529A is a small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (IR), demonstrating significant biological activity against various malignancies, particularly osteosarcoma. This compound has been extensively studied for its potential therapeutic applications due to its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
This compound functions primarily as an ATP-competitive inhibitor of IGF1R and IR, leading to the blockade of receptor autophosphorylation and downstream signaling pathways. The effective inhibition of these receptors results in decreased phosphorylation of key signaling molecules such as AKT and ERK, which are critical for cell survival and proliferation.
Key Findings
- Inhibition of IGF1R Activation : this compound significantly inhibits IGF1R activation in osteosarcoma cells, as evidenced by reduced levels of phosphorylated IGF1R and IRS-1 following treatment .
- Cell Proliferation : In vitro studies show that this compound reduces the proliferation of established osteosarcoma cell lines (e.g., Saos-2, MG-63) and primary human osteosarcoma cells at nanomolar concentrations. The compound induces a G1-S phase arrest in the cell cycle, suggesting a mechanism of action that halts cell division .
- Selectivity : The compound exhibits selectivity towards cancerous cells with high IGF1R expression, showing minimal effects on non-cancerous human osteoblastic cells (OB-6) where IGF1R activation is low .
Table 1: IC50 Values for this compound
Receptor | IC50 (nM) |
---|---|
IGF1R | 27 ± 10 |
IR | 25 ± 11 |
These values indicate the potency of this compound in inhibiting receptor activity, with lower IC50 values reflecting higher efficacy .
Table 2: Effects on Cell Proliferation
Cell Line | Treatment Concentration (nM) | Proliferation Inhibition (%) |
---|---|---|
Saos-2 | 250 | Significant |
MG-63 | 250 | Significant |
OB-6 | 250 | Minimal |
The data shows that while this compound effectively inhibits proliferation in osteosarcoma cell lines, it does not affect non-cancerous cells .
Preclinical Studies
In preclinical models, this compound has demonstrated promising antitumor activity:
- Osteosarcoma Models : In vivo studies showed that oral administration of this compound significantly reduced tumor growth in xenograft models derived from osteosarcoma cells. This reduction correlates with decreased IGF1R phosphorylation in treated tumors .
- Combination Therapies : Research indicates that this compound may enhance the efficacy of other therapeutic agents when used in combination. For instance, studies have shown synergistic effects when combined with MEK inhibitors against mutant RAS-expressing cancer cells .
Clinical Implications
This compound's ability to selectively target IGF1R-dependent tumors positions it as a potential candidate for clinical trials aimed at treating various malignancies, especially those resistant to conventional therapies. Its minimal impact on blood glucose levels during effective doses further supports its therapeutic promise without significant metabolic side effects .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSKATHMXWSZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47F2N9O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648776 | |
Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089283-49-7 | |
Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.